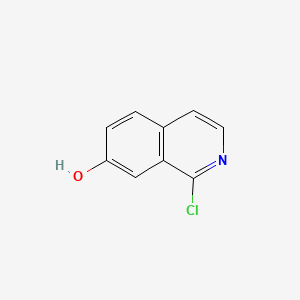

1-Chloroisoquinolin-7-ol

Vue d'ensemble

Description

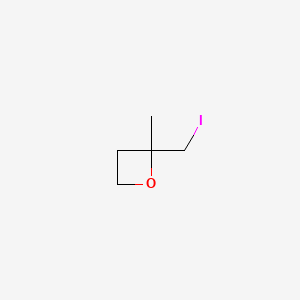

1-Chloroisoquinolin-7-ol is a chemical compound with the molecular formula C9H6ClNO. It has a molecular weight of 179.61 .

Molecular Structure Analysis

The IUPAC name for 1-Chloroisoquinolin-7-ol is 1-chloro-7-isoquinolinol . The InChI code for this compound is 1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H .Physical And Chemical Properties Analysis

1-Chloroisoquinolin-7-ol is a powder with a melting point of 202-204 degrees Celsius . It has a molecular weight of 179.61 .Applications De Recherche Scientifique

Chloroquine-Containing Compounds in Various Diseases

Chloroquine and its derivatives, which share the quinoline scaffold, have been extensively studied for their potential therapeutic applications beyond their initial use as antimalarial drugs. Research has revealed that chloroquine possesses interesting biochemical properties that have inspired its repurposing for managing various infectious and noninfectious diseases. These efforts include exploring chloroquine's derivatives for potential applications in cancer therapy, where its repurposing could leverage its mode of action against signaling pathways driving cancer cell proliferation (Njaria, Okombo, Njuguna, & Chibale, 2015).

Excited State Hydrogen Atom Transfer in Molecular Clusters

Research on 7-hydroxyquinoline, a compound structurally related to chloroquinolines, has focused on its excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent wire clusters. These studies have implications for understanding the photophysical properties of such compounds and their potential applications in designing molecular devices and understanding biochemical processes (Manca, Tanner, & Leutwyler, 2005).

4-Aminoquinoline Compounds in Autoimmune Disorders

Chloroquine and hydroxychloroquine, both 4-aminoquinoline compounds, have been evaluated for their immunosuppressive activities, which are crucial for their efficacy in treating autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. These applications highlight the versatility of the quinoline scaffold in drug development for managing complex diseases (Taherian, Rao, Malemud, & Askari, 2013).

Quinoline Drugs in COVID-19

The potential effectiveness of quinoline drugs, such as chloroquine and hydroxychloroquine, has been explored in the context of COVID-19. These studies aimed to evaluate their ability to inhibit the replication of the SARS-CoV-2 virus, highlighting the ongoing interest in quinoline derivatives for treating viral infections (Dermawan, Amalia Laitupa, Putra, & Triastuti, 2020).

Insights into 8-Hydroxyquinolines

8-Hydroxyquinoline, a compound related to chloroquinolines, has been identified as a significant heterocyclic scaffold with notable biological activities. This includes potential applications in treating cancer, HIV, and neurodegenerative disorders, underscoring the medicinal chemistry importance of hydroxyquinoline derivatives (Gupta, Luxami, & Paul, 2021).

Safety And Hazards

The safety information for 1-Chloroisoquinolin-7-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

1-chloroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMSWNGLUWDWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676385 | |

| Record name | 1-Chloroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloroisoquinolin-7-ol | |

CAS RN |

168003-06-3 | |

| Record name | 1-Chloroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

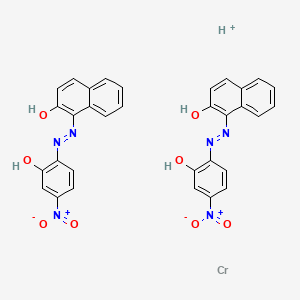

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)